antithrombin Cambridge II
Description
Nucleotide Substitution (c.1246G>T) and Amino Acid Alteration (p.Ala416Ser)
Antithrombin Cambridge II results from a single nucleotide substitution in the serpin family C member 1 gene. Specifically, this mutation involves a guanine to thymine transversion at nucleotide position 1246 in the coding sequence (c.1246G>T). This genetic alteration occurs within exon 6 of the gene and leads to a missense mutation that changes the codon for alanine to a codon for serine.
The resulting protein contains a serine instead of alanine at position 384 in the mature protein (after signal peptide cleavage), hence the common designation as A384S. In reference to the full-length protein before signal peptide processing, this mutation is sometimes denoted as p.Ala416Ser in scientific literature. This discrepancy in numbering reflects different conventions in protein sequence annotation, with some sources referencing the mature circulating protein (384) and others the full translation product including the signal peptide (416).
The location of this amino acid substitution is particularly significant as it occurs in a highly conserved region of the antithrombin molecule. Position 384 is situated within what is known as the P10 proximal hinge region, which forms part of the stalk to the reactive center loop of the protein. This region plays a critical role in the inhibitory mechanism of antithrombin, particularly in the conformational changes required for protease inhibition.
Table 1: Genetic Characteristics of this compound
| Feature | Description |
|---|---|
| Gene affected | Serpin family C member 1 (SERPINC1) |
| Chromosomal location | 1q25.1 |
| Nucleotide change | c.1246G>T |
| Amino acid substitution | p.Ala416Ser (full protein) / A384S (mature protein) |
| Location within gene | Exon 6 |
| Location within protein | P10 proximal hinge region of reactive center loop |
Evolutionary Origins and Founder Effects in European Populations
This compound exhibits a distinct geographical distribution pattern that suggests founder effects in specific European populations. The mutation shows its highest prevalence in the British population, where studies have identified it at a frequency of approximately 1.14 per 1000 individuals (0.114%). Haplotype analysis performed in 18 British families indicated that the mutation likely had at most four independent origins in the United Kingdom, supporting the notion of founder effects rather than recurrent mutations.
Interestingly, while initially thought to be limited to British populations, subsequent research has detected the this compound variant in Spanish populations as well. In a large Spanish case-control study, the mutation was found in 0.2% of healthy controls, suggesting a lower but still significant prevalence in Southern European populations. Among Spanish patients with venous thromboembolism, this variant represented the most frequent cause of antithrombin anomalies, being present in 1.7% of patients compared to only 0.6% for all other antithrombin deficiencies combined.
This distribution pattern aligns with broader patterns of genetic admixture and population movements throughout European history. The higher frequency in British populations may reflect historical founder events dating to early migrations into the British Isles. The presence of the mutation at lower frequencies in Southern European populations may represent either independent mutational events or historical gene flow between populations.
Table 2: Population Distribution of this compound
| Population | Prevalence in General Population | Prevalence in Venous Thromboembolism Patients | Odds Ratio (95% CI) |
|---|---|---|---|
| British | 0.114% (1.14 per 1000) | Not specifically reported | Not calculated |
| Spanish | 0.2% | 1.7% | 9.75 (2.2-42.5) |
| French (PATHROS study) | Not reported | 0.4% | Not calculated |
Properties
CAS No. |
136807-05-1 |
|---|---|
Molecular Formula |
C6H11NO3 |
Synonyms |
antithrombin Cambridge II |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antithrombin Variants
Functional and Structural Differences
Key Findings :
- AT-Cambridge II uniquely exhibits normal heparin affinity but requires full-length heparin for optimal inhibitory function, unlike AT-Rouen or Type II HBS, which have intrinsic heparin-binding defects .
Epidemiological and Clinical Comparisons
Key Findings :
- AT-Cambridge II is the most prevalent thrombogenic antithrombin variant in Europeans, whereas Type II HBS (Pro73Leu) is localized to Finland .
Mechanistic Insights from In Silico and Biochemical Studies
- AT-Cambridge II : Molecular dynamics simulations show that A384S destabilizes the RCL’s hinge region, reducing heparin-induced conformational activation . This defect is exacerbated in homozygous carriers, who still retain ~70% anti-IIa activity .
- AT-Rouen : The Arg47His mutation disrupts a critical heparin-binding domain, abolishing heparin’s acceleratory effect on antithrombin .
Research Implications and Unresolved Questions
- Diagnostic Challenges: AT-Cambridge II’s normal antigen levels and anti-Xa activity necessitate specialized assays (e.g., anti-IIa activity with heparin) for detection .
- Therapeutic Considerations : Heparin therapy may partially compensate for AT-Cambridge II’s defect, but long-term anticoagulation (e.g., direct oral anticoagulants) is recommended for carriers with thrombosis .
Q & A
Q. How is the antithrombin Cambridge II (A384S) mutation detected, given its lack of impact on routine anti-Xa assays?
The A384S mutation primarily impairs heparin-dependent anti-IIa activity, while anti-Xa activity and antigen levels remain within normal ranges . To detect this mutation, researchers must use allele-specific PCR or sequencing targeting exon 6 of SERPINC1. Confirmation via restriction enzyme digestion (e.g., PvuII) or direct sequencing is essential, as standard functional assays (e.g., chromogenic anti-Xa) are insufficient .
Q. What is the global prevalence of the A384S mutation, and how does it vary across populations?
The mutation is most prevalent in the British population (~0.11%) and has been identified in Spanish (0.2% of controls) and Southern Chinese cohorts (0.8% in cerebral infarction patients) . Its rarity in other populations underscores the need for population-specific screening in thrombophilia studies. Haplotype analyses suggest a founder effect in European populations .
Q. Why does the A384S mutation increase thrombosis risk despite normal antithrombin levels?
The mutation disrupts the heparin-binding region , reducing thrombin (IIa) inhibition by ~20% in heterozygotes and ~30% in homozygotes. This defect is masked in standard anti-Xa assays but detectable via anti-IIa activity tests with unfractionated heparin . Impaired thrombin regulation at vascular injury sites creates a prothrombotic state, particularly under stress conditions .
Advanced Research Questions
Q. How should researchers design studies to assess the thrombotic risk of A384S in heterogeneous cohorts?
Use multivariate regression models adjusting for age, sex, and other prothrombotic variants (e.g., FV Leiden, prothrombin G20210A). In a Spanish cohort, A384S conferred an adjusted OR of 9.75 for venous thrombosis (95% CI: 2.2–42.5) and 5.66 for myocardial infarction (95% CI: 1.53–20.88) . Stratify analyses by idiopathic vs. provoked thrombosis and include homozygous carriers to evaluate dose effects .
Q. What experimental models elucidate the structural and functional consequences of A384S?
Recombinant antithrombin expression systems reveal that A384S does not alter heparin affinity but disrupts bridging glycosaminoglycan interactions critical for thrombin inhibition. Functional assays with full-length heparin show a 7-fold increase in thrombin inhibition stoichiometry compared to wild-type . Structural studies (e.g., X-ray crystallography) can map conformational changes in the reactive loop .
Q. How do coexisting mutations (e.g., FV Leiden) modify the thrombotic phenotype in A384S carriers?
In a case-control study, two male patients with combined A384S and FV Leiden mutations had early-onset deep vein thrombosis (DVT) without recurrence or family history. This suggests synergistic effects on thrombin generation, necessitating mechanistic studies using thrombin generation assays or endogenous thrombin potential (ETP) measurements .
Q. Why do some homozygous A384S carriers remain asymptomatic despite severe anti-IIa deficiency?
A family study identified five homozygous carriers, only two of whom had thrombosis. This variability highlights the role of modifier genes or environmental factors. Researchers should perform whole-exome sequencing in asymptomatic carriers to identify protective variants and conduct longitudinal monitoring for latent hypercoagulability .
Q. What methodologies resolve contradictions in arterial vs. venous thrombosis risk associated with A384S?
While A384S is a well-established venous thrombophilia risk factor, its role in arterial thrombosis (e.g., myocardial infarction) requires validation in larger cohorts. A 1,224-patient study found a 5.66-fold increased MI risk, particularly in young patients (OR: 9.98). Use tissue-specific endothelial cell models to assess antithrombin’s role in arterial thrombin regulation .
Methodological and Data Analysis Questions
Q. How should researchers address the underdiagnosis of A384S in clinical thrombophilia testing?
Advocate for genetic screening in idiopathic thrombosis cases, even with normal antithrombin activity. PCR-based methods (e.g., ASRA) are cost-effective for high-throughput screening. In Southern China, 1.7% of DVT patients carried A384S, surpassing other antithrombin defects .
Q. What statistical approaches are optimal for analyzing low-frequency variants like A384S?
Employ exact logistic regression or Fisher’s exact test for rare variants. Combine data across cohorts via meta-analysis to enhance power. For example, pooling data from Spanish and British cohorts increased the significance of A384S-associated thrombosis risk (P=0.01 for idiopathic cases) .
Q. How can in vitro studies reconcile discrepancies between anti-IIa activity and clinical phenotypes?
Use kinetic assays measuring thrombin inhibition rates (k₂) with/without heparin. A384S reduces k₂ by 30% in heterozygotes, correlating with delayed thrombin suppression. Pair these with thrombin generation assays (e.g., CAT method) to model in vivo hypercoagulability .
Genetic and Evolutionary Considerations
Q. What evolutionary mechanisms explain the persistence of A384S despite its prothrombotic effects?
Haplotype analyses suggest a founder effect in European populations, with 29/31 carriers sharing a core haplotype. The mutation’s mild phenotype and potential heterozygote advantage (e.g., reduced postpartum bleeding) may contribute to its propagation .
Q. How do compound heterozygotes (e.g., A384S + other SERPINC1 mutations) influence thrombosis risk?
Case reports describe severe thrombosis in compound heterozygotes (e.g., A384S + Dublin mutation). Use CRISPR/Cas9-edited iPSCs to model combined defects and assess thrombin regulation in endothelial cells .
Tables for Key Data
*Measured with unfractionated heparin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
